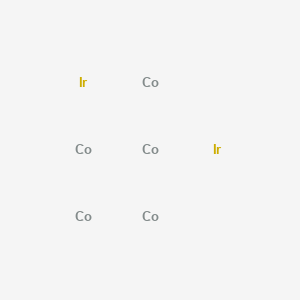
2-Fluoro-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1,3,2-dioxaborolane is a boron-containing heterocyclic compound. It is characterized by a five-membered ring structure that includes boron, oxygen, and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
2-Fluoro-1,3,2-dioxaborolane can be synthesized through various methods. One common approach involves the reaction of boronic acid derivatives with fluorinating agents under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like palladium to facilitate the process. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for achieving high purity and yield .
化学反応の分析
Types of Reactions
2-Fluoro-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are employed.
Major Products Formed
The major products formed from these reactions include substituted boronates, biaryl compounds, and various boron-containing heterocycles .
科学的研究の応用
2-Fluoro-1,3,2-dioxaborolane has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Fluoro-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. In cross-coupling reactions, the boron atom facilitates the transfer of organic groups to the palladium catalyst, enabling the formation of new carbon-carbon bonds. The fluorine atom enhances the compound’s reactivity and stability by influencing the electronic properties of the molecule .
類似化合物との比較
Similar Compounds
1,3,2-Dioxaborolane-4,5-dione: Similar in structure but lacks the fluorine atom, resulting in different reactivity and stability.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains additional alkyl groups, which affect its solubility and reactivity.
Uniqueness
2-Fluoro-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it particularly valuable in applications requiring high precision and stability .
特性
CAS番号 |
764724-64-3 |
|---|---|
分子式 |
C2H4BFO2 |
分子量 |
89.86 g/mol |
IUPAC名 |
2-fluoro-1,3,2-dioxaborolane |
InChI |
InChI=1S/C2H4BFO2/c4-3-5-1-2-6-3/h1-2H2 |
InChIキー |
ZMQXEXOFIHTELU-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


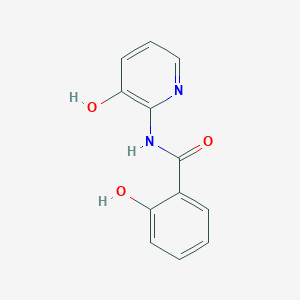
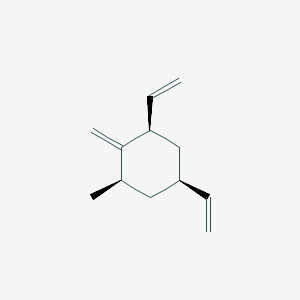
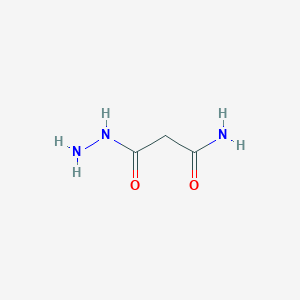
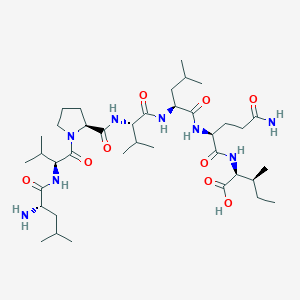
![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)


![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)


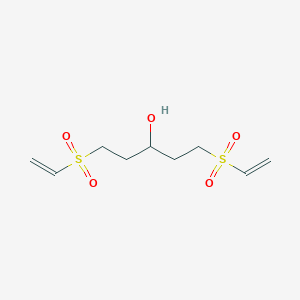
![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)
